2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group, a thiadiazole ring, and a hydroxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the intermediate compound with acetic anhydride.
Condensation with Hydroxybenzaldehyde: The final step involves the condensation of the acetohydrazide intermediate with 3-hydroxybenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or at the carbonyl group, leading to the formation of amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves several molecular targets and pathways:
Antimicrobial Action: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Coordination Chemistry: As a ligand, it forms stable complexes with metal ions, which can be used in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
- 2-((4-chlorobenzyl)sulfanyl)-5-(2-furyl)-1,3,4-oxadiazole
- 2-((4-chlorobenzyl)sulfanyl)-5-(2-furyl)-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the hydroxyphenyl group allows for diverse interactions with biological targets and metal ions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C18H15ClN4O2S3 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4O2S3/c19-14-6-4-12(5-7-14)10-26-17-22-23-18(28-17)27-11-16(25)21-20-9-13-2-1-3-15(24)8-13/h1-9,24H,10-11H2,(H,21,25)/b20-9+ |
InChI Key |
ZPHBCGBWPSUWDC-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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